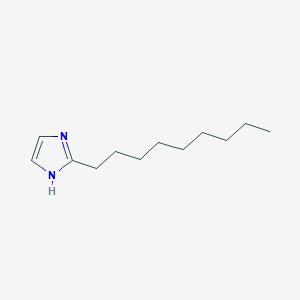
2-Nonyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The nonyl group attached to the imidazole ring enhances its hydrophobic properties, making it useful in specific industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyl-1H-imidazole typically involves the alkylation of imidazole with nonyl halides. One common method is the reaction of imidazole with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nonyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole N-oxides, while reduction can produce nonyl-substituted amines .
Aplicaciones Científicas De Investigación
2-Nonyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of imidazole derivatives in treating various diseases, including cancer and infections.
Mecanismo De Acción
The mechanism of action of 2-Nonyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nonyl group enhances the hydrophobic interactions with the target molecules, increasing the compound’s efficacy. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1H-imidazole: The parent compound without the nonyl group.
2-Methyl-1H-imidazole: A derivative with a methyl group instead of a nonyl group.
2-Phenyl-1H-imidazole: A derivative with a phenyl group attached to the imidazole ring.
Uniqueness: 2-Nonyl-1H-imidazole is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and corrosion inhibitors. The nonyl group also influences the compound’s solubility and reactivity, differentiating it from other imidazole derivatives .
Propiedades
Número CAS |
52819-56-4 |
|---|---|
Fórmula molecular |
C12H22N2 |
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
2-nonyl-1H-imidazole |
InChI |
InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h10-11H,2-9H2,1H3,(H,13,14) |
Clave InChI |
JPZKJZJFMLNIMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


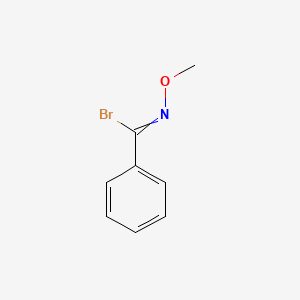
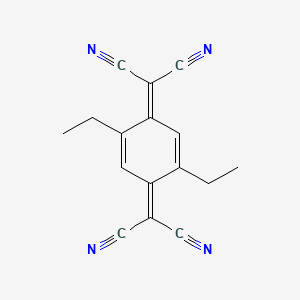
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
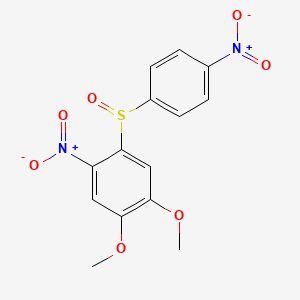
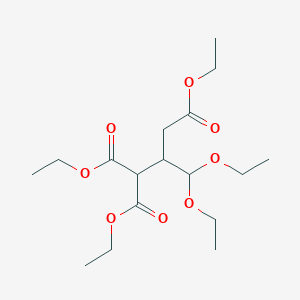
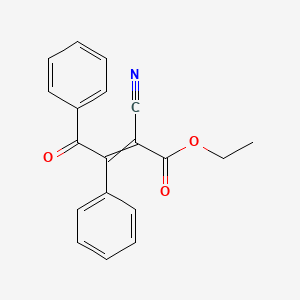
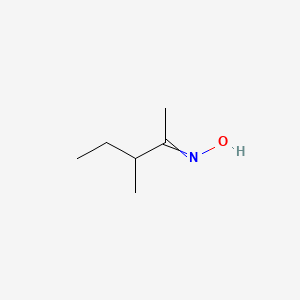

![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
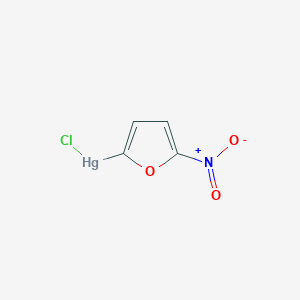
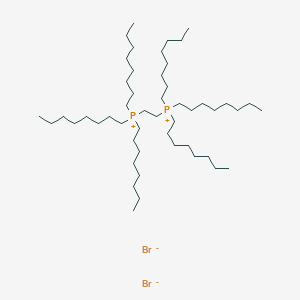
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
